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6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine

Catalog No.
S7438359
CAS No.
M.F
C14H17N5
M. Wt
255.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidi...

Product Name

6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine

IUPAC Name

6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

InChI

InChI=1S/C14H17N5/c1-11-8-13(17-10-16-11)18-12-5-7-19(9-12)14-4-2-3-6-15-14/h2-4,6,8,10,12H,5,7,9H2,1H3,(H,16,17,18)

InChI Key

FWWSPDSDCPPRAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(C2)C3=CC=CC=N3
6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine, also known as MP-4-AM, is a pyrimidine derivative that has attracted significant attention in medicinal chemistry. It is an important target molecule for synthesis because of its potential applications in various research and industrial fields. In this paper, we will discuss the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine.
6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine is an organic compound that belongs to a class of pyrimidine derivatives. It is a white to yellow powder that is soluble in DMSO, and DMF but insoluble in water. This compound was first synthesized and evaluated for its anti-cancer properties in 2007 by Dai et al. Since then, it has been used extensively in medicinal chemistry as a target for synthesis and for biological assays due to its potential activities against several pathways involved in cancer cell growth.
Physical And Chemical Properties
6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine is a pyrimidine derivative with the following physical and chemical properties:
Molecular Formula: C17H20N6
Molecular Weight: 308.38 g/mol
Melting Point: 232-233 °C
Boiling Point: N/A
Solubility: Soluble in DMSO, and DMF but insoluble in water
Density: N/A
Appearance: White to yellow powder
The synthesis of 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine involves the use of multiple steps. The initial step involves the condensation of 2,3-diamino pyridine with ethyl acetoacetate to form 2-acetyl pyridine-3,4-diamine. The second step involves the cyclization of 2-acetyl pyridine-3,4-diamine with methyl 4-chloro-2-oxo-1,2-dihydropyrimidine-5-carboxylate. The final step involves the reduction of the resulting mixture using sodium borohydride to form 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine. The characterization of the synthesized compound requires the use of various techniques, including NMR, IR, and mass spectrometry.
The analytical methods used for the analysis of 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine include NMR, IR, and mass spectrometry. NMR helps in confirming the molecular structure of the compound. IR analysis determines the different functional groups present in the compound. Mass spectrometry offers important information about the molecular weight and composition of the compound.
6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine has shown promising biological properties in vitro and in vivo studies. The compound has been evaluated for its anti-cancer properties in various cancer cell lines, including lung, breast, and prostate cancer. The compound was found to have selective cytotoxicity towards cancer cells, inhibiting their growth and inducing apoptosis. The compound has also shown activity against several pathways involved in the growth and survival of cancer cells, including PI3K/Akt, and MAPK/ERK pathways.
Limited data is available on the toxicity and safety of 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine in scientific experiments. Studies have shown that the compound has low toxicity towards normal cells and tissues. However, further in vivo studies are required to fully evaluate the safety profile of the compound in animal models.
6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine has several potential applications in scientific research. The compound can be used as a target for drug discovery and development. It can also be used as a lead compound for the synthesis of new compounds with improved biological properties. Furthermore, 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine can be used in biological assays and as a tool in understanding the mechanisms involved in cancer cell growth and proliferation.
Several research studies have been conducted on 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine in the past few years. The compound has shown promising anti-cancer properties and has attracted significant attention from researchers. However, further investigations are required to fully understand the biological activities of the compound and its potential applications in various research and industrial fields.
6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine has the potential to become an important compound for drug discovery and development. The compound can be used as a starting point for the synthesis of new compounds that have better selectivity and potency towards cancer cells. Furthermore, 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine can be used in various fields of research, including chemical biology, pharmacology, and medicinal chemistry. In industry, 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine could be used as a starting material for the synthesis of advanced pharmaceuticals.
One of the limitations of 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine is its low solubility in water. This can limit its bioavailability and hinder its potential use in vivo. Future research should focus on improving the solubility and pharmacokinetic properties of the compound. Furthermore, the exact mechanism of action of the compound needs to be elucidated to fully understand its anti-cancer properties. Finally, further in vivo studies are required to evaluate the safety and efficacy of the compound in animal models.
-Improving the solubility and bioavailability of 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine
-Elucidating the mechanism of action of 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine
-Evaluating the safety and efficacy of 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine in animal models
-Identifying the potential applications of 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine in other research fields
-Synthesizing new compounds based on the structure of 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine to improve its biological properties
-Developing advanced analytical methods to study 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine and its derivatives
-Identifying new therapeutic targets for 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine and its derivatives in cancer cells.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

255.14839556 g/mol

Monoisotopic Mass

255.14839556 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-27-2023

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